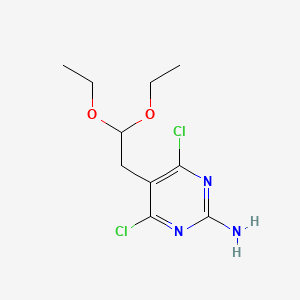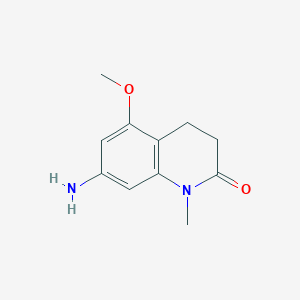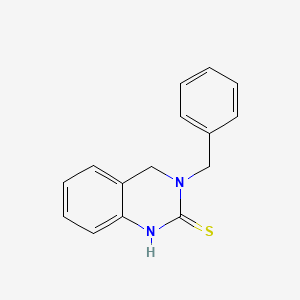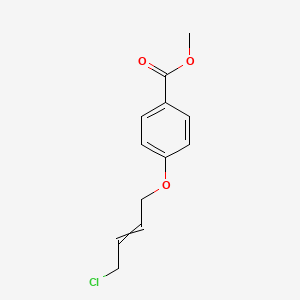
4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid is a complex organic compound known for its vibrant color and unique chemical properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is particularly notable for its applications in various scientific fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid typically involves a multi-step process. One common method starts with the diazotization of 1,8-dihydroxy-3,6-disulfo-2-naphthylamine, followed by coupling with salicylic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction typically produces aromatic amines.
科学的研究の応用
4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various analytical techniques, including spectrophotometry and chromatography, due to its strong absorbance in the visible spectrum.
Biology: The compound is employed in staining techniques for microscopy, helping to visualize cellular components.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of dyes and pigments, contributing to the vibrant colors in textiles and other materials.
作用機序
The mechanism of action of 4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways. Its ability to form stable complexes with metal ions also plays a crucial role in its applications in analytical chemistry.
類似化合物との比較
Similar Compounds
- 2-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid
- 3-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid
- 4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-mandelic acid
Uniqueness
4-(1,8-Dihydroxy-3,6-disulfo-2-naphthylazo)-salicylic acid stands out due to its specific structural configuration, which imparts unique chemical properties and reactivity. Its strong absorbance in the visible spectrum and ability to form stable complexes with metal ions make it particularly valuable in analytical applications.
特性
CAS番号 |
36913-07-2 |
|---|---|
分子式 |
C17H12N2O11S2 |
分子量 |
484.4 g/mol |
IUPAC名 |
4-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H12N2O11S2/c20-11-5-8(1-2-10(11)17(23)24)18-19-15-13(32(28,29)30)4-7-3-9(31(25,26)27)6-12(21)14(7)16(15)22/h1-6,20-22H,(H,23,24)(H,25,26,27)(H,28,29,30) |
InChIキー |
AVQNYAVVZFBCKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)

![[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid](/img/structure/B13870301.png)

![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)




![5-[(3-Methylbutyl)amino]pentan-1-ol](/img/structure/B13870328.png)

![t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13870340.png)
![N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide](/img/structure/B13870355.png)
![5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13870374.png)
